N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide
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Overview
Description
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the butyl and phenylsulfonyl groups. The final step involves the attachment of the benzamide moiety. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline derivatives: These compounds share the pyrroloquinoxaline core and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and may exhibit similar chemical reactivity.
Uniqueness
N-(1-Butyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H24N4O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C27H24N4O3S/c1-2-3-18-31-25-23(28-21-16-10-11-17-22(21)29-25)24(35(33,34)20-14-8-5-9-15-20)26(31)30-27(32)19-12-6-4-7-13-19/h4-17H,2-3,18H2,1H3,(H,30,32) |
InChI Key |
FITWGNRMVRVCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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